molecular formula C29H46O12 B191018 Dihydroouabain CAS No. 1183-35-3

Dihydroouabain

Katalognummer: B191018
CAS-Nummer: 1183-35-3
Molekulargewicht: 586.7 g/mol
InChI-Schlüssel: ZTFGOPUOTATSAL-ZWGUVXOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroouabain (DHO) is a cardiac glycoside and an inhibitor of the sodium-potassium pump . It effectively modulates the activity of adenylate cyclase and phospholipase C enzymes .


Synthesis Analysis

This compound synthesis involves one synthesis method . The reaction conditions involve palladium 10% on activated carbon and hydrogen .


Molecular Structure Analysis

The molecular structure of this compound is similar to Ouabain . It consists of rhamnose and ouabagenin .

Wissenschaftliche Forschungsanwendungen

Strahlenempfindlichkeitssteigerung bei der Behandlung von Gebärmutterhalskrebs

Dihydroouabain (DHO) wurde als neuartiger Strahlenempfindlichkeitssensibilisator für Gebärmutterhalskrebs identifiziert. Es erhöht die Strahlenempfindlichkeit von Gebärmutterhalskrebszellen und eliminiert die strahleninduzierte S-Phasenarretierung. Die kombinierte Behandlung mit DHO führt zur Hemmung von Chk1 und zu einer Zunahme von DNA-Doppelstrangbrüchen (DSB), was es zu einem vielversprechenden Wirkstoff macht, um die Ergebnisse der Strahlentherapie bei der Behandlung von Gebärmutterhalskrebs zu verbessern .

Auswirkungen auf die AMPA-Rezeptorfunktion

Forschungsergebnisse zeigen, dass this compound den AMPA-Rezeptor beeinflusst, insbesondere die GluA2-Untereinheit, die mit der α1-Isoform der Na+/K±ATPase verbunden ist. Die Anwendung von Ouabain führt zu einer signifikanten Abnahme der GluA1- und GluA2/3-Untereinheiten und induziert eine langfristige Depression der AMPA-vermittelten synaptischen Transmission. Dies deutet auf mögliche Anwendungen in der neurologischen Forschung hin, bei denen eine Modulation der synaptischen Transmission erforderlich ist .

Eigenschaften des Cardenolidglykosids

Als Cardenolidglykosid weist this compound Eigenschaften auf, die bei der Untersuchung von Herzglykosiden von Bedeutung sind. Die Reduktion der Doppelbindung im Lactonring, die es von Ouabain unterscheidet, kann seine Bindungsaffinität und Wirksamkeit beeinflussen und so einen einzigartigen Ansatz für pharmakologische Studien ermöglichen .

Wirkmechanismus

Dihydroouabain inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin) .

Safety and Hazards

Dihydroouabain should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Dihydroouabain has been identified as a novel radiosensitizer for cervical cancer through automated high-throughput screening . It significantly enhanced radiosensitivity in cervical cancer cells . This suggests that this compound could have potential applications in cancer treatment in the future.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Dihydroouabain can be achieved through a multi-step process involving several chemical reactions. The general strategy is to first synthesize a key intermediate, which can then be converted to Dihydroouabain through a series of additional reactions.", "Starting Materials": [ "Ouabain", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ { "Step 1": "Ouabain is reduced to Dihydroouabain using sodium borohydride as the reducing agent in methanol." }, { "Step 2": "The resulting Dihydroouabain is then acetylated using acetic anhydride and sodium hydroxide in ethanol to form Acetyl-Dihydroouabain." }, { "Step 3": "Acetyl-Dihydroouabain is then hydrolyzed using hydrochloric acid to remove the acetyl group and form Dihydroouabain." }, { "Step 4": "The final product is purified using a combination of solvent extraction and recrystallization techniques." } ] }

CAS-Nummer

1183-35-3

Molekularformel

C29H46O12

Molekulargewicht

586.7 g/mol

IUPAC-Name

(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1

InChI-Schlüssel

ZTFGOPUOTATSAL-ZWGUVXOWSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

1183-35-3

Piktogramme

Acute Toxic

Synonyme

dihydroouabain

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroouabain
Reactant of Route 2
Dihydroouabain
Reactant of Route 3
Dihydroouabain
Reactant of Route 4
Dihydroouabain
Reactant of Route 5
Dihydroouabain
Reactant of Route 6
Dihydroouabain
Customer
Q & A

A: While the provided articles don't explicitly state the molecular formula and weight of dihydroouabain, they highlight its close structural similarity to ouabain [, ]. Compared to ouabain, this compound has a saturated lactone ring []. A comprehensive search in chemical databases would be necessary to obtain the exact molecular formula, weight, and spectroscopic data.

ANone: The provided research articles primarily focus on the biological activity and pharmacological aspects of this compound. Information about its material compatibility, stability under various conditions, or applications outside a biological context is not discussed.

A: this compound itself does not possess catalytic properties. Its primary mechanism of action involves binding to and inhibiting the enzymatic activity of Na+,K+-ATPase [, , , , , , , , , , ]. Therefore, it's not typically considered for catalytic applications.

ANone: The provided articles primarily focus on experimental investigations of this compound's effects. There is no mention of computational studies, simulations, calculations, or QSAR models related to this compound.

A: Research indicates that the saturation of the lactone ring in this compound, compared to ouabain, results in a decrease in its potency as an inhibitor of Na+,K+-ATPase [, ]. Studies comparing this compound to other cardiac glycosides like ouabain, ouabagenin, and digitoxin reveal differences in their potencies and their effects on action potential configuration and contractility [, ]. These differences suggest that structural modifications to the steroid core and sugar moiety can influence the interaction with Na+,K+-ATPase and subsequent downstream effects. Furthermore, the sugar moiety of this compound appears to play a role in modulating its interaction with different isoforms of the Na+,K+-ATPase, as seen in its reduced inhibitory potency compared to ouabain in guinea pig atria [].

ANone: The articles primarily focus on the compound's biological activity and do not discuss specific SHE regulations. Given its potent biological activity and potential toxicity, appropriate handling and disposal procedures are essential.

ANone: The articles do not provide information on resistance mechanisms specific to this compound or its relation to other compounds or drug classes.

A: While the provided articles don't offer a historical overview, they highlight this compound as a valuable tool for studying the Na+,K+-ATPase and its role in various physiological processes [, , , , , , , , , ]. The research on this compound's effects on cardiac contractility, its interaction with other ion channels, and its role in neuronal excitability represent important contributions to the understanding of cardiac and neuronal physiology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.